Cas no 2034490-76-9 (4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide)

4-(2,5-Dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a hydantoin (2,5-dioxoimidazolidin-1-yl) moiety and a carboxamide group linked to a 4-(trifluoromethyl)phenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for protease inhibitors or kinase modulators, owing to its hydrogen-bonding capacity and sterically defined conformation. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydantoin ring may contribute to binding interactions with biological targets. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery and biochemical research. Suitable for controlled experimental applications requiring high-purity heterocyclic building blocks.
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide structure
2034490-76-9 structure
商品名:4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
CAS番号:2034490-76-9
MF:C16H17F3N4O3
メガワット:370.326393842697
CID:6388650
PubChem ID:92082921

4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS026689437
    • 4-(2,5-dioxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
    • 2034490-76-9
    • F6474-8851
    • 4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
    • インチ: 1S/C16H17F3N4O3/c17-16(18,19)10-1-3-11(4-2-10)21-15(26)22-7-5-12(6-8-22)23-13(24)9-20-14(23)25/h1-4,12H,5-9H2,(H,20,25)(H,21,26)
    • InChIKey: KBWYOBBQKXEKTC-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)NC(N1CCC(CC1)N1C(NCC1=O)=O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 370.12527490g/mol
  • どういたいしつりょう: 370.12527490g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 568
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6474-8851-5μmol
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6474-8851-10mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6474-8851-40mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F6474-8851-3mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6474-8851-25mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F6474-8851-10μmol
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F6474-8851-4mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F6474-8851-30mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F6474-8851-15mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6474-8851-20mg
4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
2034490-76-9 90%+
20mg
$148.5 2023-05-17

4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide 関連文献

4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamideに関する追加情報

Introduction to 4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS No. 2034490-76-9)

The compound 4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide, identified by its CAS number 2034490-76-9, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention for its potential applications in therapeutic research. The presence of a dioxoimidazolidinyl moiety and a trifluoromethylphenyl substituent contributes to its unique chemical properties, making it a subject of interest for further exploration.

Recent studies have highlighted the importance of heterocyclic compounds in drug design, particularly those incorporating imidazolidinone scaffolds. The dioxoimidazolidin-1-yl group in this compound introduces a high degree of electrophilicity, which can be exploited for various biochemical interactions. This feature, combined with the electron-withdrawing effect of the trifluoromethyl group, enhances the molecule's binding affinity to biological targets. Such structural attributes are crucial for developing compounds with improved pharmacokinetic profiles.

The piperidine-1-carboxamide moiety further enriches the compound's pharmacological potential. Piperidine derivatives are well-known for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The amide linkage not only provides stability but also allows for modifications that can fine-tune solubility and metabolic clearance. These characteristics make 4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide a promising candidate for further pharmacological investigation.

In the realm of medicinal chemistry, the integration of fluorine atoms, particularly in the form of a trifluoromethylphenyl group, is a strategic approach to enhance drug efficacy and selectivity. The trifluoromethyl group is known to increase metabolic stability and binding affinity by influencing electronic distributions and hydrophobic interactions. This modification has been widely employed in the development of antiviral, anticancer, and anti-inflammatory agents. The presence of this moiety in our compound suggests that it may exhibit similar advantages, making it a valuable asset in drug discovery efforts.

Current research trends indicate that hybrid molecules, combining multiple pharmacophoric elements, often yield more potent and selective therapeutic agents. The structure of 4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide exemplifies this concept by merging an imidazolidinone core with a piperidine scaffold and a trifluoromethylphenyl substituent. Such combinations have been shown to improve pharmacological activity while minimizing off-target effects. This design philosophy aligns well with modern drug development strategies aimed at achieving higher therapeutic efficacy.

The synthesis and characterization of this compound have been facilitated by advancements in synthetic methodologies and analytical techniques. Modern techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have enabled precise structural elucidation and purity assessment. These tools are essential for ensuring that the compound meets the stringent requirements for preclinical and clinical studies.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and potential biological targets. Docking simulations have revealed that the dioxoimidazolidinyl and trifluoromethylphenyl groups interact favorably with specific amino acid residues in protein binding pockets. These insights have guided optimization efforts aimed at improving binding affinity and selectivity. Such computational approaches are becoming increasingly integral to drug discovery pipelines.

The potential therapeutic applications of 4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide are diverse and exciting. Preliminary studies suggest that it may exhibit activity against various diseases, including neurological disorders and inflammatory conditions. The unique structural features of this compound position it as a versatile scaffold for further derivatization and lead optimization. Future research will focus on evaluating its biological activity across multiple targets and assessing its suitability for clinical translation.

In conclusion, 4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS No. 2034490-76-9) is a structurally complex and pharmacologically promising molecule. Its combination of an imidazolidinone core, a piperidine scaffold, and a trifluoromethylphenyl substituent makes it an attractive candidate for drug discovery efforts. With ongoing research exploring its biological activity and potential therapeutic applications, this compound holds significant promise for contributing to advancements in medicinal chemistry.

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